1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde 1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18424742
InChI: InChI=1S/C9H11NO2/c1-7(2)10-4-8(5-11)3-9(10)6-12/h3-7H,1-2H3
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde

CAS No.:

Cat. No.: VC18424742

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde -

Specification

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 1-propan-2-ylpyrrole-2,4-dicarbaldehyde
Standard InChI InChI=1S/C9H11NO2/c1-7(2)10-4-8(5-11)3-9(10)6-12/h3-7H,1-2H3
Standard InChI Key QPGPNKABDMLOLV-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C=C1C=O)C=O

Introduction

1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde is a member of the pyrrole family, a group of heterocyclic compounds that contain a five-membered ring with one nitrogen atom. This compound is distinguished by the presence of two aldehyde groups (-CHO) at positions 2 and 4 of the pyrrole ring and an isopropyl group at position 1. The molecular formula of this compound is C₈H₁₁NO, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis of 1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde

The synthesis of 1-isopropyl-1H-pyrrole-2,4-dicarbaldehyde involves various chemical reactions that require careful control of conditions such as temperature and pH to optimize yield and selectivity. Common analytical techniques used to characterize the product include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods help confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

1-Isopropyl-1H-pyrrole-2,4-dicarbaldehyde can be compared with other pyrrole derivatives, such as 1-methyl-1H-pyrrole-2,3-dicarbaldehyde and 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde. These compounds differ in the positioning of their aldehyde groups and substituents, which affect their reactivity and biological properties.

Compound NameStructural FeaturesUnique Aspects
1-Isopropyl-1H-pyrrole-2,4-dicarbaldehydeIsopropyl group at position 1; aldehydes at positions 2 and 4Distinct steric properties and reactivity
1-Methyl-1H-pyrrole-2,3-dicarbaldehydeMethyl group at position 1; aldehydes at positions 2 and 3Different reactivity due to position of substituents
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehydeMethyl groups at positions 2 and 5; aldehydes at positions 3 and 4Altered electronic properties due to additional methyl groups

Research Findings and Future Directions

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